molecular formula C13H12BrNO2 B2628126 3-(BEnzyloxy)-5-bromo-2-methoxypyridine CAS No. 1383993-93-8

3-(BEnzyloxy)-5-bromo-2-methoxypyridine

Cat. No. B2628126
M. Wt: 294.148
InChI Key: PZCZJIMYSGNTNP-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Photodynamic Therapy and Photosensitizers

3-(Benzyloxy)-5-bromo-2-methoxypyridine derivatives have been studied for their role in photodynamic therapy (PDT), a treatment modality for cancer. A particular study highlighted the synthesis and characterization of zinc(II) phthalocyanine derivatives substituted with 3-(Benzyloxy)-5-bromo-2-methoxypyridine. The derivatives demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for treating cancer through PDT (Pişkin, Canpolat, & Öztürk, 2020).

Synthetic Chemistry and Organic Synthesis

3-(Benzyloxy)-5-bromo-2-methoxypyridine is utilized in various synthetic pathways. Research has demonstrated its use in the efficient synthesis of 5-functionalized -2-methoxypyridines, showing its versatility in organic synthesis. These 5-functionalized derivatives have been applied in the creation of bicyclic δ-lactams, showcasing the compound's utility in synthesizing complex organic molecules (Sośnicki, 2009).

Antiproliferative Activities

The compound has been a part of the synthesis of structurally complex molecules with potential biological activities. One study involved the stereocontrolled synthesis of 3-benzyloxy-16-triazolyl-methyl-estra-17-ol hybrids using 3-(Benzyloxy)-5-bromo-2-methoxypyridine. These synthesized compounds were tested for their antiproliferative activities against various human cell lines, indicating the compound's role in the development of potential therapeutic agents (Kiss et al., 2019).

Luminescent Properties in Coordination Compounds

In the realm of materials science, 3-(Benzyloxy)-5-bromo-2-methoxypyridine derivatives have been used to develop lanthanide coordination compounds. These compounds were examined for their photophysical properties, particularly focusing on the impact of electron-releasing or electron-withdrawing substituents on their luminescent properties. This research contributes to the understanding of luminescent materials and their potential applications in various technological fields (Sivakumar et al., 2010).

Safety And Hazards

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Future Directions

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Please note that this is a general outline and the specific details would depend on the particular compound being studied. For a specific compound like “3-(BEnzyloxy)-5-bromo-2-methoxypyridine”, you would need to consult the relevant scientific literature or databases. If you have access to a university library, they may be able to help you find more information. Alternatively, databases like PubMed, SciFinder, or Web of Science may have relevant information. Please remember to evaluate the reliability of your sources and to cite them appropriately in your work.


properties

IUPAC Name

5-bromo-2-methoxy-3-phenylmethoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c1-16-13-12(7-11(14)8-15-13)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCZJIMYSGNTNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Br)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(BEnzyloxy)-5-bromo-2-methoxypyridine

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